H-Tyr-Gly-Trp-OH

Description

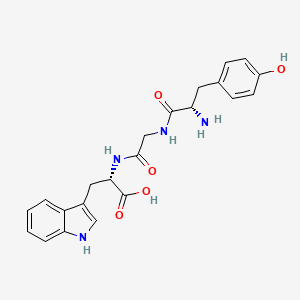

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c23-17(9-13-5-7-15(27)8-6-13)21(29)25-12-20(28)26-19(22(30)31)10-14-11-24-18-4-2-1-3-16(14)18/h1-8,11,17,19,24,27H,9-10,12,23H2,(H,25,29)(H,26,28)(H,30,31)/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHJJQYGMWONTD-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Terminal Modification:since the N Terminal Tyrosine is a Primary Target for Aminopeptidases, Modifying This Terminus Can Significantly Enhance Stability.

N-acetylation or N-pyroglutamylation: Capping the N-terminus with an acetyl group or forming a pyroglutamate (B8496135) residue can block the action of aminopeptidases. google.com

PEGylation: The attachment of a polyethylene (B3416737) glycol (PEG) chain to the N-terminus can provide steric hindrance, protecting the peptide from enzymatic attack. researchgate.net

D Amino Acid Substitution:peptidases Are Stereospecific and Primarily Recognize L Amino Acids. Replacing One or More of the L Amino Acids with Their D Isomers Can Render the Peptide Resistant to Cleavage.

Substitution of L-Tyr with D-Tyr: This would prevent recognition by most aminopeptidases.

Substitution of L-Gly with D-Ala: Since glycine (B1666218) is achiral, it can be replaced with a D-amino acid like D-alanine to confer stability at that position.

Peptide Bond Modification:altering the Scissile Peptide Bond Can Prevent Its Recognition and Cleavage by Peptidases.

Reduced peptide bonds (ψ[CH₂-NH]): Replacing the carbonyl group of the peptide bond with a methylene (B1212753) group creates a bond that is not susceptible to hydrolysis by peptidases.

N-methylation: Methylation of the nitrogen atom of the peptide bond can provide steric hindrance and disrupt the hydrogen bonding patterns necessary for enzyme recognition. mdpi.com

Cyclization:cyclizing the Peptide, Either Head to Tail or Through Side Chain Linkages, Can Conformationally Constrain the Peptide and Make the Cleavage Sites Less Accessible to Peptidases.acs.org

The following table summarizes these strategies and their potential application to H-Tyr-Gly-Trp-OH.

| Strategy | Modification Example for this compound | Mechanism of Stability Enhancement |

| N-terminal Modification | Ac-Tyr-Gly-Trp-OH | Blocks aminopeptidase (B13392206) activity |

| D-Amino Acid Substitution | H-D-Tyr-Gly-Trp-OH | Prevents recognition by stereospecific peptidases |

| Peptide Bond Modification | H-Tyr-ψ[CH₂-NH]-Gly-Trp-OH | Creates a non-hydrolyzable peptide bond mimic |

| N-methylation | H-Tyr-(N-Me)Gly-Trp-OH | Steric hindrance at the peptide bond |

| Cyclization | cyclo(Tyr-Gly-Trp) | Conformational constraint reduces peptidase access |

Structure Activity Relationship Sar Studies of H Tyr Gly Trp Oh

Identification of Pharmacophoric Elements within H-Tyr-Gly-Trp-OH

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric elements are primarily located in the side chains of the Tyrosine and Tryptophan residues.

Tyrosine (Tyr) Residue: The phenolic hydroxyl group on the Tyr side chain is a critical feature. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with receptor sites. The aromatic ring itself contributes to binding through hydrophobic and π-π stacking interactions. The presence of Tyr at the N-terminus is often important for the antioxidant activity of peptides, as the phenolic group can donate a hydrogen atom to scavenge free radicals. researchgate.net

Tryptophan (Trp) Residue: The indole (B1671886) ring of the Tryptophan side chain is a large, hydrophobic, and aromatic moiety. nih.gov This structure is pivotal for promoting hydrophobic interactions and can also engage in π-π stacking. nih.gov The indole nitrogen is capable of acting as a hydrogen bond donor, further stabilizing the peptide-receptor complex. nih.gov The unique properties of the Trp residue often make it essential for protein-protein or protein-peptide recognition. nih.gov

Glycine (B1666218) (Gly) Residue: The Glycine residue, lacking a side chain, provides significant conformational flexibility to the peptide backbone. wikipedia.org This flexibility can be crucial, allowing the Tyr and Trp pharmacophores to adopt the optimal spatial orientation required for binding to a biological target. It acts as a spacer that positions the key functional groups correctly.

These elements collectively define the peptide's ability to interact with its biological targets. The spatial arrangement of the aromatic rings and the hydrogen-bonding groups is considered paramount for its biological activity.

Impact of Individual Amino Acid Substitutions on this compound Activity

Alanine (B10760859) scanning is a systematic mutagenesis technique where individual amino acid residues are replaced by Alanine. wikipedia.orgmybiosource.com This method helps to determine the functional contribution of a specific residue's side chain to the peptide's stability and activity. wikipedia.org Alanine is chosen because its methyl side chain is chemically inert and removes the specific functional groups of the original residue without significantly altering the secondary structure of the backbone. wikipedia.orgmybiosource.com

For this compound, an alanine scan would yield critical insights into the importance of each position.

[Ala¹]-Gly-Trp-OH: Replacing Tyr with Ala would remove the phenolic hydroxyl group and the bulky aromatic ring. This change is expected to lead to a significant or complete loss of biological activity, confirming the Tyr side chain as a critical pharmacophoric element.

Tyr-[Ala²]-Trp-OH: Substituting Gly with Ala would decrease the conformational flexibility of the peptide backbone. The impact on activity would depend on the specific conformational requirements of the receptor. A loss of activity would suggest that flexibility is essential for achieving the correct binding pose, while maintained or enhanced activity might indicate that a more constrained conformation is favorable.

Tyr-Gly-[Ala³]-OH: Replacing Trp with Ala would eliminate the large, hydrophobic indole ring. Similar to the Tyr substitution, this is predicted to cause a drastic reduction in activity, highlighting the indispensable role of the Trp side chain in molecular recognition and binding.

Table 1: Predicted Outcomes of Alanine Scanning on this compound

| Original Peptide | Substituted Peptide | Key Change | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| This compound | H-Ala-Gly-Trp-OH | Removal of Tyr's phenol (B47542) group | Significant to complete loss | Tyr side chain is a primary pharmacophore for receptor interaction. |

| This compound | H-Tyr-Ala-Trp-OH | Reduced backbone flexibility | Variable; likely decrease | Glycine's flexibility is crucial for optimal positioning of Tyr and Trp. |

| This compound | H-Tyr-Gly-Ala-OH | Removal of Trp's indole ring | Significant to complete loss | Trp side chain is essential for hydrophobic and π-stacking interactions. |

Natural peptides are composed of L-amino acids. Substituting one or more of these with their D-enantiomers can have profound effects on the peptide's properties. D-amino acid substitutions alter the three-dimensional structure and can significantly increase resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. mdpi.compreprints.org

H-D-Tyr-Gly-Trp-OH: Introducing a D-Tyrosine at the N-terminus would alter the orientation of the phenolic side chain relative to the rest of the peptide. This would likely disrupt the precise geometry required for receptor binding, potentially leading to reduced or abolished agonist activity, or in some cases, converting an agonist into an antagonist.

H-Tyr-Gly-D-Trp-OH: A D-Tryptophan at the C-terminus would reorient the indole ring. Similar to the D-Tyr substitution, this is expected to alter the binding affinity and efficacy by changing how the pharmacophore is presented to the receptor.

While potentially decreasing binding affinity, the enhanced stability of D-amino acid-containing peptides can lead to a longer biological half-life. mdpi.com

Table 2: Potential Effects of D-Amino Acid Substitutions in this compound

| Substituted Peptide | Primary Structural Change | Predicted Effect on Activity | Predicted Effect on Stability |

|---|---|---|---|

| H-D-Tyr -Gly-Trp-OH | Altered orientation of N-terminal side chain | Likely reduced or altered (e.g., antagonist) | Increased resistance to aminopeptidases |

Effects of N-Terminal and C-Terminal Modifications on this compound SAR

N-Terminal Modifications: Acetylation of the N-terminus (Ac-Tyr-Gly-Trp-OH) removes the positive charge. This can increase the peptide's hydrophobicity, potentially improving its ability to cross cell membranes. It also confers resistance to degradation by aminopeptidases. The impact on activity depends on whether the N-terminal charge is required for receptor interaction. Studies on various peptides have shown that N-terminal modification can lead to near-quantitative changes in reactivity depending on the pH and the specific amino acid. nih.govacs.org

C-Terminal Modifications: Amidation of the C-terminus (H-Tyr-Gly-Trp-NH₂) replaces the negatively charged carboxylate group with a neutral amide. This modification also increases hydrophobicity and provides stability against carboxypeptidases. In many biologically active peptides, C-terminal amidation is critical for activity, as it can mimic the presentation of a subsequent amino acid residue or improve hydrogen bonding interactions within the receptor pocket.

Table 3: Common Terminal Modifications and Their Effects on this compound

| Modification | Modified Structure | Change in Charge | Effect on Stability | Potential Impact on Activity |

|---|---|---|---|---|

| N-Acetylation | Ac -Tyr-Gly-Trp-OH | Removes positive charge | Increased (resists aminopeptidases) | Variable; depends on receptor's need for a positive charge |

Role of Backbone and Conformational Constraints on this compound Biological Activity

Linear peptides like this compound are often conformationally flexible, existing as an equilibrium of multiple shapes in solution. This flexibility can be entropically unfavorable for receptor binding. Introducing conformational constraints can lock the peptide into a single, biologically active conformation, thereby increasing potency and receptor selectivity. nih.gov

Methods to introduce conformational constraints include:

Cyclization: The peptide can be cyclized, either head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus. For example, creating a cyclic analogue could pre-organize the Tyr and Trp side chains into an optimal binding conformation, reducing the entropic penalty upon binding and enhancing affinity.

Peptide Bond Mimetics: Replacing a standard peptide bond (-CO-NH-) with a non-hydrolyzable isostere can increase stability and introduce specific conformational preferences.

Incorporation of Constraining Amino Acids: Introducing amino acids like Proline or other N-alkylated residues can restrict the rotation around the peptide backbone, limiting the available conformations.

Such strategies have been successfully applied to many peptides, leading to analogues with greater conformational integrity, increased potency, and prolonged biological activity. nih.gov

Development of this compound Analogues with Enhanced Selectivity or Potency (In Vitro)

Building on SAR data, researchers can design analogues with superior properties. The goal is often to enhance binding affinity (potency) or to improve the ability to bind to a specific receptor subtype over others (selectivity).

Enhanced Potency: To increase potency, modifications would focus on optimizing the interactions of the pharmacophoric groups. This could involve substituting Tyr with non-standard amino acids that have different electronic properties or hydrogen bonding capabilities, such as p-carboxamidophenylalanine. nih.gov Similarly, the Trp indole ring could be modified (e.g., halogenated) to enhance hydrophobic or electronic interactions with the target receptor.

Enhanced Selectivity: Achieving selectivity often involves exploiting subtle differences between receptor subtypes. By introducing conformational constraints, as described in section 5.4, an analogue can be designed to fit the topology of one receptor subtype much better than others. For example, a cyclized analogue might have the perfect geometry to bind a specific receptor while being unable to adopt the necessary conformation to bind to related off-target receptors.

The development of such analogues is an iterative process of design, synthesis, and in vitro testing (e.g., receptor binding assays) to systematically refine the peptide's structure for optimal performance.

Table 4: Strategies for Developing this compound Analogues

| Goal | Strategy | Example Modification | Rationale |

|---|---|---|---|

| Enhanced Potency | Optimize pharmacophore interactions | Replace Tyr¹ with 4'-carboxamidophenylalanine | Introduces additional hydrogen bonding opportunities to increase binding affinity. nih.gov |

| Enhanced Stability | Introduce non-natural amino acids | Replace Gly² with D-Ala | Increases resistance to proteolytic degradation. |

| Enhanced Selectivity | Introduce conformational constraints | Head-to-tail cyclization | Locks the peptide into a specific conformation that may preferentially bind to one receptor subtype. |

| Improved Bioavailability | Modify terminal groups | N-acetylation and C-amidation | Neutralizes charges, increasing hydrophobicity and potential for membrane permeation. |

Metabolic Stability and Degradation Pathways of H Tyr Gly Trp Oh in Vitro

Peptidase Susceptibility and Stability of H-Tyr-Gly-Trp-OH in Biological Matrices (In Vitro)

The stability of this compound in biological matrices is primarily dictated by its susceptibility to peptidases, which are enzymes that cleave peptide bonds. The primary sites of cleavage in this compound are anticipated to be the Tyr-Gly and Gly-Trp peptide bonds.

Research on the degradation of similar peptides, such as the enkephalins (e.g., Tyr-Gly-Gly-Phe-Met), has shown that the N-terminal Tyr-Gly bond is particularly vulnerable to cleavage by aminopeptidases. pnas.orgresearchgate.net Aminopeptidase (B13392206) N (APN), a zinc metallopeptidase, is known to catalyze the removal of the N-terminal tyrosine residue from enkephalins, significantly reducing their biological activity. tandfonline.com Given the structural similarity, it is highly probable that this compound is also a substrate for aminopeptidases, leading to the release of tyrosine. Studies on the tripeptide Tyr-Gly-Gly have demonstrated its rapid degradation in human serum, with a half-life of approximately 23 minutes, primarily through the cleavage of the Tyr-Gly bond. researchgate.net

The Gly-Trp bond represents another potential cleavage site for endopeptidases. For instance, studies on minigastrin analogs, which contain the sequence Tyr-Gly-Trp, have identified the Gly-Trp bond as a site of enzymatic cleavage. semanticscholar.org Furthermore, angiotensin-converting enzyme (ACE) has been shown to hydrolyze cholecystokinin (B1591339) and gastrin analogs, which can contain a Trp-Met or Trp-Leu bond, at the penultimate peptide bond. portlandpress.com While not identical, this suggests that peptidases exist that can target the peptide bond following a glycine (B1666218) residue and preceding a hydrophobic residue like tryptophan.

| Peptide Bond | Position | Susceptible Peptidases (Inferred) | Reference |

| H₂N-Tyr-Gly | P1-P1' | Aminopeptidases (e.g., Aminopeptidase N) | pnas.orgtandfonline.com |

| Gly-Trp-OH | P1-P1' | Endopeptidases, Carboxypeptidases | semanticscholar.orgpeakproteins.com |

Identification of this compound Metabolites and Degradation Products (In Vitro)

Based on the known peptidase susceptibilities of similar peptide sequences, the in vitro degradation of this compound is expected to yield a series of smaller peptide fragments and individual amino acids. The primary degradation pathway likely involves the sequential cleavage of the peptide bonds.

The initial and most rapid degradation step is predicted to be the hydrolysis of the N-terminal Tyr-Gly bond by aminopeptidases, resulting in the formation of Tyrosine (Tyr) and the dipeptide Gly-Trp-OH . Subsequently, the dipeptide Gly-Trp-OH can be further degraded by dipeptidases or carboxypeptidases into its constituent amino acids, Glycine (Gly) and Tryptophan (Trp) .

Alternatively, endopeptidases could cleave the internal Gly-Trp bond, leading to the formation of the dipeptide H-Tyr-Gly-OH and Tryptophan (Trp) . The dipeptide H-Tyr-Gly-OH would then be a substrate for dipeptidases, yielding Tyrosine (Tyr) and Glycine (Gly) .

Therefore, the expected in vitro degradation products of this compound include the individual amino acids (Tyr, Gly, Trp) and the dipeptide intermediates (H-Tyr-Gly-OH, Gly-Trp-OH). The relative abundance of these metabolites would depend on the specific enzymatic milieu of the biological matrix being studied.

The table below outlines the potential metabolites and degradation products of this compound.

| Metabolite/Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Precursor |

| H-Tyr-Gly-OH | C₁₁H₁₄N₂O₄ | 238.24 | This compound |

| Gly-Trp-OH | C₁₃H₁₅N₃O₃ | 261.28 | This compound |

| Tyrosine (Tyr) | C₉H₁₁NO₃ | 181.19 | This compound, H-Tyr-Gly-OH |

| Glycine (Gly) | C₂H₅NO₂ | 75.07 | This compound, H-Tyr-Gly-OH, Gly-Trp-OH |

| Tryptophan (Trp) | C₁₁H₁₂N₂O₂ | 204.23 | This compound, Gly-Trp-OH |

Strategies to Enhance Metabolic Stability of this compound for Research Applications

To overcome the inherent metabolic instability of this compound, several strategies can be employed to protect it from enzymatic degradation, thereby prolonging its half-life for research applications. These strategies generally involve chemical modifications that sterically hinder peptidase access or alter the peptide backbone to be unrecognizable by these enzymes.

Advanced Analytical Methodologies for H Tyr Gly Trp Oh Research

Quantitative Analysis of H-Tyr-Gly-Trp-OH in Biological Samples (Research Context)

The accurate quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates is fundamental for understanding its behavior in research models. This requires highly sensitive and selective analytical methods that can distinguish the target peptide from a multitude of endogenous substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of peptides in biological samples due to its superior sensitivity, selectivity, and specificity. shimadzu.com The development of a robust LC-MS/MS method for this compound involves several critical steps.

Sample Preparation: The initial step involves extracting the peptide from the biological matrix. This is commonly achieved through protein precipitation using organic solvents like acetonitrile (B52724) or methanol, followed by solid-phase extraction (SPE) for further cleanup and concentration, which helps in minimizing matrix effects. researchgate.net

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed for separation. A C18 column is a common choice, providing effective retention and separation of the moderately polar tripeptide from other components. mdpi.com The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). nih.govmdpi.com The formic acid serves to acidify the mobile phase, which promotes the protonation of the peptide, enhancing ionization efficiency for mass spectrometry. A gradient elution, where the proportion of the organic solvent is increased over time, is used to ensure sharp peak shapes and efficient elution. mdpi.com

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. tandfonline.com The peptide is ionized, typically using electrospray ionization (ESI) in positive mode. In the first quadrupole (Q1), the protonated molecular ion ([M+H]⁺) of this compound is selected as the precursor ion. This precursor ion is then fragmented in the second quadrupole (collision cell, Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process ensures high selectivity, as only molecules that meet both the precursor and product ion mass criteria are detected. At least two MRM transitions are typically monitored for the analyte to ensure identity confirmation, along with one transition for a stable isotope-labeled internal standard.

Table 1: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition/Value | Purpose |

|---|---|---|

| LC System | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |

| Flow Rate | 0.4 mL/min | Standard flow for analytical LC. |

| Gradient | 5% to 60% B over 5 minutes | Elutes the peptide with a sharp peak. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| MS/MS System | ||

| Ionization Mode | ESI Positive | Efficiently ionizes the peptide. |

| MRM Transition (Analyte) | e.g., m/z 439.2 -> 136.1 | Quantifier ion (e.g., Tyr immonium ion). |

| MRM Transition (Analyte) | e.g., m/z 439.2 -> 159.1 | Qualifier ion (e.g., Trp immonium ion). |

This table presents hypothetical yet representative parameters for method development.

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput alternative for quantifying this compound, particularly when a large number of samples need to be analyzed in a research setting. The development of an immunoassay for a small molecule like a tripeptide requires a specific approach.

Hapten-Carrier Conjugation: Small molecules (haptens) like this compound are not immunogenic on their own. To elicit an immune response and generate specific antibodies, the peptide must be covalently conjugated to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugation is typically achieved using cross-linking reagents that target the N-terminal amine or the C-terminal carboxyl group of the peptide.

Antibody Production: The resulting conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively. The antibodies are then purified and characterized for their specificity and affinity towards the free this compound peptide.

Assay Format: A competitive ELISA is the most common format for small molecule detection. In this setup, a known amount of this compound conjugated to an enzyme or biotin (B1667282) is mixed with the biological sample. This mixture is then added to a microplate well coated with the specific anti-peptide antibody. The peptide from the sample and the labeled peptide compete for the limited number of antibody binding sites. The amount of signal generated by the labeled peptide is inversely proportional to the concentration of the unlabeled peptide in the sample.

In Vitro ADME Profiling Techniques for this compound (Excluding Clinical Relevance)

In early-stage research, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial. diva-portal.org In vitro ADME assays provide predictive data on a peptide's potential behavior without the use of living organisms. nih.gov

Metabolic Stability: The susceptibility of this compound to metabolic degradation can be assessed using liver microsomes or hepatocytes. These systems contain key metabolic enzymes, including cytochrome P450s and various peptidases. The peptide is incubated with the enzyme source, and the decrease in its concentration over time is measured by LC-MS/MS. This provides data on its metabolic half-life. For a peptide, degradation is likely to occur via hydrolysis of the peptide bonds or oxidation of the aromatic side chains of tyrosine and tryptophan.

Membrane Permeability:

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses a compound's ability to passively diffuse across a lipid membrane. It provides a rapid, high-throughput screen for predicting passive absorption.

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium. It can evaluate both passive permeability and the involvement of active transport and efflux mechanisms, providing more comprehensive insights into potential absorption.

Table 2: Overview of In Vitro ADME Assays for this compound Research

| Assay | System Used | Information Gained | Research Context |

|---|---|---|---|

| Metabolic Stability | Liver Microsomes, Hepatocytes | Rate of metabolic clearance, metabolic half-life. | Predicts susceptibility to first-pass metabolism. |

| PAMPA | Artificial Lipid Membrane | Rate of passive diffusion. | High-throughput screen of membrane permeability. |

| Caco-2 Permeability | Caco-2 Cell Monolayer | Apparent permeability (Papp), efflux ratio. | Assesses passive and active transport mechanisms. |

This table summarizes standard in vitro assays and their application in a non-clinical research context.

Capillary Electrophoresis for this compound Purity and Interaction Studies

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of peptides. cuni.cz It offers high efficiency, minimal sample consumption, and rapid analysis times. taltech.ee

Purity Analysis: Capillary Zone Electrophoresis (CZE) is the most common mode of CE for purity assessment. mdpi.com Separation is based on the different migration speeds of analytes in an electric field, which is dependent on their charge-to-size ratio. In a typical CZE method for this compound, a fused-silica capillary is filled with an acidic background electrolyte (e.g., phosphate (B84403) or citrate (B86180) buffer at pH 2.5). At this low pH, the peptide is positively charged, and separation from synthesis-related impurities (such as deletion or insertion sequences) can be achieved with high efficiency. The purity of the sample is determined by comparing the peak area of the main component to the total area of all detected peaks.

Interaction Studies: Affinity Capillary Electrophoresis (ACE) is a powerful technique for studying non-covalent interactions. nih.gov To study the interaction of this compound with a potential binding partner (e.g., a receptor fragment or a binding protein), the partner is included in the background electrolyte. If the peptide binds to the partner, its effective electrophoretic mobility will change, resulting in a shift in its migration time. By performing a series of experiments with varying concentrations of the binding partner, it is possible to determine the binding affinity (dissociation constant, Kd).

Table 3: Example Capillary Electrophoresis Parameters for Purity Analysis

| Parameter | Condition/Value | Purpose |

|---|---|---|

| Instrument | Capillary Electrophoresis System with UV Detector | |

| Capillary | Fused-Silica, 50 µm i.d., 50 cm total length | Provides the separation channel. |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 | Maintains pH and conductivity. |

| Separation Voltage | +20 kV | Drives the electrophoretic separation. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5s) | Introduces a small plug of the sample. |

| Detection | UV Absorbance at 214 nm or 280 nm | Detects peptide bonds or aromatic residues. |

This table presents typical parameters for the purity analysis of a peptide using CZE.

Theoretical and Computational Investigations on H Tyr Gly Trp Oh

In Silico Prediction of H-Tyr-Gly-Trp-OH Receptor Binding Sites

The prediction of how a ligand like this compound will bind to a receptor is a cornerstone of computational drug discovery. nih.gov These in silico methods can significantly reduce the time and cost associated with experimental screening. mdpi.com The process typically involves molecular docking and molecular dynamics simulations to predict the binding mode and affinity of the peptide to a target protein. nih.gov

The aromatic residues, Tyrosine (Tyr) and Tryptophan (Trp), are known to contribute significantly to the stability of protein-protein interactions. rsc.org Specifically, the propensity for ligand binding often follows the trend of Trp > Phe > Tyr > His, indicating the importance of these residues in molecular recognition. researchgate.net Computational studies have explored the binding of tryptophan-containing peptides, showing that an N-terminal Trp residue can be selectively bound by synthetic receptors. rsc.orgrsc.org

Various computational tools and servers are available to predict ligand-binding sites on protein surfaces. These methods often utilize the amino acid composition and steric features of the protein's surface to identify potential pockets. researchgate.netfrontiersin.org For instance, a study on tripeptides identified through in silico methods that Gln-Phe-Tyr showed high binding energy with various receptors, highlighting the predictive power of these approaches. cellmolbiol.org Molecular dynamics simulations further refine these predictions by assessing the stability of the ligand-receptor complex over time, analyzing fluctuations, and characterizing the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

A hypothetical in silico analysis of this compound binding to a receptor might involve the following steps:

Target Identification: Selecting a relevant receptor, for example, an opioid receptor, based on the known activities of similar peptides.

Molecular Docking: Using software to predict the most likely binding pose of this compound within the receptor's binding site.

Interaction Analysis: Identifying key amino acid residues in the receptor that interact with the Tyr, Gly, and Trp residues of the peptide. For example, studies on δ-opioid receptor agonists have identified key interactions with residues like Asp128, Tyr129, and Trp274. whiterose.ac.uk

Binding Energy Calculation: Estimating the binding affinity, which provides a quantitative measure of the interaction strength.

The following table illustrates a hypothetical prediction of interacting residues for this compound with a putative receptor binding site, based on common interaction patterns of its constituent amino acids.

| Peptide Residue | Predicted Interacting Receptor Residues | Type of Interaction |

| H-Tyr | Asp, Glu, Asn, Gln | Hydrogen Bond (hydroxyl group), Pi-stacking |

| -Gly- | Various | Backbone hydrogen bonds |

| -Trp-OH | Trp, Phe, Tyr, Hydrophobic pockets | Pi-stacking, Hydrophobic interactions |

De Novo Design Principles Inspired by this compound Scaffold

De novo design involves the creation of novel protein or peptide structures with desired functions from the ground up. umich.edunih.gov The this compound sequence can serve as a fundamental scaffold or motif for designing new molecules. preprints.org The principles of de novo design leverage our understanding of how amino acid sequences dictate three-dimensional structures and, consequently, function. pnas.org

Key principles in de novo design inspired by a scaffold like this compound include:

Scaffold Rigidity and Conformation: The design process often aims to create a rigid and predictable structure to minimize the entropic penalty upon binding to a target. rsc.orgtandfonline.com This can be achieved by incorporating constraints like cyclization. nih.gov

Functional Motif Grafting: The core binding elements, or "pharmacophore," of this compound (the aromatic rings of Tyr and Trp and the terminal carboxyl and amino groups) can be grafted onto different, more stable, or specific scaffolds. preprints.org

Combinatorial Exploration: Computational tools allow for the rapid exploration of a vast number of sequences by systematically replacing each amino acid in the scaffold and evaluating the predicted effect on structure and binding. tandfonline.com

For example, starting with the Tyr-Gly-Trp backbone, a design strategy might involve:

Introducing Non-canonical Amino Acids: Replacing the standard amino acids with non-natural ones to enhance properties like stability or binding affinity. nih.gov

Cyclization: Linking the N- and C-termini to create a cyclic peptide, which can improve both stability and receptor selectivity. nih.gov

Scaffold Assembly: Using the tripeptide as a building block in a larger, self-assembling structure, such as an α-helical coiled coil. nih.govroyalsocietypublishing.org

The following table outlines potential design strategies based on the this compound scaffold.

| Design Principle | Application to this compound Scaffold | Desired Outcome |

| Conformational Constraint | Cyclization of the peptide backbone. | Increased stability and receptor selectivity. |

| Pharmacophore Scaffolding | Incorporating the Tyr and Trp side chains into a more rigid, non-peptide backbone. | Improved bioavailability and novel intellectual property. |

| Sequence Optimization | Replacing Glycine (B1666218) with other amino acids to modulate flexibility and receptor interactions. | Enhanced binding affinity and specificity. |

| Fragment Elaboration | Using the tripeptide as a core fragment and "growing" it by adding new chemical groups. | Increased potency and interaction with secondary binding pockets. cresset-group.commdpi.com |

Ligand-Based and Structure-Based Design Approaches Utilizing this compound Structural Information (for research tools)

Both ligand-based and structure-based design are powerful computational strategies in drug discovery and the development of research tools. mdpi.comresearchgate.net

Ligand-Based Design: This approach is used when the three-dimensional structure of the target receptor is unknown, but a set of active ligands (like this compound) is available. nih.gov The core idea is to build a model, known as a pharmacophore, that captures the essential structural features required for activity. sygnaturediscovery.com This pharmacophore model can then be used to screen virtual libraries for new molecules that possess these features. For this compound, a pharmacophore model would likely include:

An aromatic feature with a hydrogen-bond donor (from Tyr).

A second aromatic feature (from Trp).

A hydrogen-bond acceptor (from the C-terminal carboxyl group).

A hydrogen-bond donor (from the N-terminal amino group).

Structure-Based Design: When the 3D structure of the target receptor is known (e.g., from X-ray crystallography or cryo-EM), structure-based design can be employed. acs.orgoptibrium.com This method involves docking the ligand, this compound, into the receptor's binding site to visualize the interactions at an atomic level. mdpi.com This detailed view allows for the rational design of modifications to the peptide to improve its fit and binding affinity. nih.gov For instance, if a pocket of empty space is observed near the Trp residue, a larger aromatic group could be substituted to fill that space and increase hydrophobic interactions. cresset-group.com

Fragment-based drug discovery (FBDD) is a related technique where small, low-complexity molecules (fragments) are screened for binding to a target. mdpi.compepdd.comfrontiersin.org The tripeptide this compound itself can be considered a fragment or a combination of fragments (Tyr, Gly, Trp). The structural information from how this peptide binds can guide the "growing" or "linking" of smaller fragments to generate more potent lead compounds. cresset-group.com

The table below compares these two design approaches in the context of utilizing this compound.

| Design Approach | Required Information | Methodology | Application with this compound |

| Ligand-Based | Structure of active ligands (e.g., this compound and its analogues). | Pharmacophore modeling, 3D-QSAR. | Develop a model of essential features for activity and screen for new molecules with these features. |

| Structure-Based | 3D structure of the target receptor. | Molecular docking, molecular dynamics. | Dock this compound into the receptor to guide modifications that enhance binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a set of analogues of this compound, a QSAR model could be developed to predict their activity, for instance, as receptor agonists or enzyme inhibitors.

The process of building a QSAR model involves several steps:

Data Collection: A dataset of this compound analogues with their experimentally measured biological activities is compiled. nih.govacs.org

Descriptor Calculation: For each analogue, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. researchgate.net For peptides, specific descriptors for each amino acid are often used. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govacs.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. whiterose.ac.ukresearchgate.net

A QSAR study on tripeptide antioxidants, for example, demonstrated that models could be built with good reliability and predictability (R² > 0.8). nih.gov Such models revealed that having Trp or Tyr at the third position was favorable for antioxidant activity. nih.gov Similarly, a 3D-QSAR study on opioid peptide analogues of rubiscolins identified that the potency was significantly related to the hydrophobic and hydrophilic characteristics of amino acids at specific positions. nih.govresearchgate.netacs.orgacs.org

For this compound analogues, a QSAR model could identify which physicochemical properties of the amino acids at each of the three positions are most critical for a given activity. This information is invaluable for designing new, more potent analogues.

The following table presents a hypothetical summary of a QSAR model for a series of this compound analogues.

| Statistical Parameter | Value | Interpretation |

| R² (training set) | 0.88 | 88% of the variance in the activity of the training set is explained by the model. |

| Q² (cross-validation) | 0.75 | The model has good internal predictive ability. |

| R² (test set) | 0.85 | The model has good predictive ability for new, unseen compounds. |

This model could reveal, for example, that high hydrophobicity at position 1 (Tyr) and a bulky aromatic group at position 3 (Trp) are positively correlated with activity, while the properties of the amino acid at position 2 (Gly) have less impact. This provides a clear, data-driven strategy for the synthesis of new and improved research compounds.

Future Directions and Emerging Research Avenues for H Tyr Gly Trp Oh

Integration of H-Tyr-Gly-Trp-OH Research with Systems Biology Approaches

Systems biology offers a holistic perspective by treating biological entities as complex information networks. ohio.edu Rather than focusing on individual components, it aims to understand the emergent properties of the entire system. ohio.edu The integration of this compound research into a systems biology framework would involve moving beyond the study of its interaction with a single target to understanding its global effects on cellular or organismal systems.

Future research could employ high-throughput "omics" technologies to elucidate the systemic impact of this compound. For instance, transcriptomics (RNA-seq) could reveal changes in global gene expression patterns in cells or tissues upon exposure to the peptide. Proteomics would identify alterations in the abundance and post-translational modifications of proteins, providing a functional snapshot of the cellular response. Metabolomics could further map the downstream effects on metabolic pathways.

By generating these large-scale datasets, computational models could be developed to simulate the peptide's mechanism of action and predict its influence on complex biological processes. ohio.edu This systems-level understanding is crucial for identifying novel functions and potential therapeutic applications that might not be apparent from a reductionist approach.

Potential of this compound as a Biochemical Probe or Research Tool

The unique chemical properties of the amino acid residues in this compound, particularly the aromatic side chains of tyrosine and tryptophan, make it a promising candidate for use as a biochemical probe. Tryptophan itself is a widely used intrinsic fluorescence reporter for studying protein structure and dynamics. pnas.org

Key Potential Applications as a Research Tool:

Fluorescent Probing: The tryptophan residue in the peptide can serve as a natural fluorescent probe. pnas.org Its fluorescence is sensitive to the local environment, allowing researchers to monitor binding events and conformational changes in target molecules without the need for external labels. nih.gov Furthermore, synthetic analogs like 4-cyanotryptophan (B8074655) could be incorporated to create probes with enhanced photophysical properties, such as emission in the visible spectrum and improved photostability. pnas.org

Charge Transfer Studies: Similar peptide sequences, such as H-Trp-Gly-Gly-Tyr-OH, have been utilized in studies of charge transfer processes. novoprolabs.com The electron-rich indole (B1671886) ring of tryptophan and the phenolic group of tyrosine can participate in electron transfer reactions, making this compound a valuable tool for investigating these fundamental processes in biological and chemical systems.

Molecular Recognition Studies: The peptide can be used to probe the binding pockets of receptors and enzymes. The distinct aromatic and hydrophobic characteristics of tyrosine and tryptophan allow for specific interactions, such as π-π stacking and hydrophobic interactions, which are critical for molecular recognition. nih.govacs.org By studying how this compound interacts with various proteins, researchers can gain insights into the principles of peptide-protein recognition.

Advanced Materials Science Applications of this compound (e.g., hydrogels, self-assembly for research)

The field of materials science is increasingly turning to biologically inspired molecules for the creation of novel materials. Short peptides are particularly attractive building blocks due to their biocompatibility, chemical diversity, and capacity for self-assembly into well-ordered nanostructures. nih.gov The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between aromatic residues. nih.gov

The presence of both tyrosine and tryptophan residues in this compound suggests a strong potential for self-assembly. nih.govfrontiersin.org Aromatic amino acids are known to form ordered structures like fibrils, nanotubes, and hydrogels. nih.govfrontiersin.org

Emerging Research in Materials Science:

| Potential Application | Underlying Principle | Research Focus |

|---|---|---|

| Hydrogel Formation | Self-assembly of the peptide into a 3D network that entraps water, driven by intermolecular interactions. nih.govacs.org | Investigating the conditions (e.g., pH, temperature, concentration) that trigger gelation and characterizing the mechanical and structural properties of the resulting hydrogel. acs.orgmdpi.com |

| Nanostructure Fabrication | Controlled self-assembly into specific morphologies such as nanofibers, nanotubes, or nanoribbons. nih.govfrontiersin.org | Exploring the use of these nanostructures as scaffolds for tissue engineering, templates for mineralization, or components in electronic devices. |

| Drug Delivery Systems | Encapsulation of therapeutic agents within the self-assembled hydrogel matrix for controlled release. nih.govmdpi.com | Studying the loading capacity and release kinetics of drugs from this compound-based materials. |

Novel Methodologies for Studying this compound Interactions

A deep understanding of how this compound interacts with its biological targets is fundamental to harnessing its potential. Several advanced methodologies are being employed and developed to characterize these interactions with high precision.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the thermodynamics of binding interactions. nih.govtrinity.edu It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n), allowing for a detailed understanding of the forces driving complex formation. nih.govtrinity.edu

Fluorescence Spectroscopy: As mentioned, the intrinsic fluorescence of the tryptophan residue can be exploited. researchgate.net Techniques like fluorescence quenching and fluorescence resonance energy transfer (FRET) can be used to measure binding affinities and distances between the peptide and its target.

Radioligand Binding Assays: Competition association assays using radiolabeled ligands are a classic and highly sensitive method for determining the kinetic parameters of ligand-receptor interactions, including association (kon) and dissociation (koff) rate constants. nih.gov

Computational Modeling and Simulation:

Molecular Docking: Computational docking methods can predict the preferred binding orientation of this compound to a protein target of known structure. uq.edu.aumdpi.com This provides valuable insights into the specific amino acid residues involved in the interaction. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the peptide-protein complex over time, providing information on the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

| Methodology | Information Gained | Relevance to this compound |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity, enthalpy, stoichiometry. nih.govtrinity.edu | Provides a complete thermodynamic characterization of the peptide's interactions. |

| Fluorescence Spectroscopy | Binding kinetics, conformational changes. researchgate.net | Utilizes the intrinsic fluorescence of the tryptophan residue as a sensitive probe. |

| Radioligand Binding Assays | Association and dissociation rate constants. nih.gov | Offers high sensitivity for quantifying the kinetics of receptor binding. |

| Molecular Docking | Prediction of binding modes and key interacting residues. uq.edu.aumdpi.com | Guides experimental studies and aids in the rational design of analogs. |

| Molecular Dynamics (MD) Simulations | Stability of the complex, dynamic conformational changes. mdpi.com | Reveals the atomistic details of the interaction over time. |

By leveraging these advanced and often complementary techniques, researchers can build a comprehensive picture of the molecular interactions of this compound, paving the way for its rational application in both biological research and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.